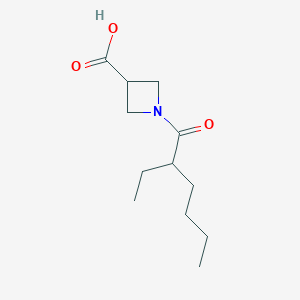
1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid
説明
“1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H21NO3 . It is a derivative of azetidine, a heterocyclic, 4-membered ring with nitrogen as its heteroatom . The carboxylic acid group is substituted on one of the ring carbon atoms .
Synthesis Analysis
Azetidines have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . The construction of the β-lactam ring (2-azetidinone) is the most studied synthesis of lactams due to its medicinal value .Molecular Structure Analysis
The molecular structure of “1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid” is based on the azetidine core, a four-membered nitrogen-containing heterocycle . This core is further functionalized with a 2-ethylhexanoyl group and a carboxylic acid group .Chemical Reactions Analysis
Azetidines exhibit unique reactivity due to the considerable ring strain, which lies between that of less stable aziridines and unreactive pyrrolidines . This reactivity can be triggered under appropriate reaction conditions . The reaction suitability of azetidine derivatives is often explored in solution phase peptide synthesis .科学的研究の応用
Amino Acid Surrogates
Azetidines, including 1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid, are considered remarkable for their aptness as amino acid surrogates . They can mimic the structure and function of amino acids, which makes them useful in the development of new pharmaceuticals .
Peptidomimetic Chemistry
Azetidines are also known for their potential in peptidomimetic chemistry . Peptidomimetics are compounds that mimic the structure and function of peptides, and they are often used in drug discovery and design .
Nucleic Acid Chemistry
The potential of azetidines in nucleic acid chemistry is considered remarkable . They can be used to study the structure and function of nucleic acids, and they can also be used in the development of new drugs .
Catalytic Processes
Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are commonly used in organic synthesis, and azetidines can play a crucial role in these processes .
Ring-Opening and Expansion Reactions
Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions are useful in the synthesis of a wide range of organic compounds .
Foldameric Applications
Azetidine-3-carboxylic acid derivatives have potential biological and foldameric applications . Foldamers are sequence-specific oligomers that mimic the structure and function of biopolymers, and they are often used in drug discovery and design .
Pharmaceutical Research
Azetidine and its derivatives are valuable compounds in pharmaceutical research . They can be used in the development of new drugs, and they can also be used to study the structure and function of biological molecules .
Agrochemical Research
In addition to their applications in pharmaceutical research, azetidine and its derivatives are also valuable compounds in agrochemical research . They can be used in the development of new pesticides, herbicides, and other agrochemicals .
将来の方向性
Azetidines continue to attract major attention in organic synthesis due to their unique reactivity and presence in various natural and synthetic compounds that possess a broad spectrum of biological properties . Future research directions may include the discovery of new antibiotics that may tackle super bacteria , and the synthesis of novel heterocyclic compounds .
特性
IUPAC Name |
1-(2-ethylhexanoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-5-6-9(4-2)11(14)13-7-10(8-13)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUVLQGOXYHVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469178.png)
![1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469179.png)


![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1469182.png)






